molecular formula C10H8BrN B3036424 3-Bromo-2-methylquinoline CAS No. 343330-62-1

3-Bromo-2-methylquinoline

Cat. No. B3036424
CAS RN: 343330-62-1
M. Wt: 222.08 g/mol
InChI Key: HPFGRHQVLBAAFX-UHFFFAOYSA-N
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Description

3-Bromo-2-methylquinoline is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It is primarily used in various scientific experiments.


Synthesis Analysis

There are various methods for the synthesis of 2-methylquinoline and its derivatives. For instance, the Doebner–von Miller reaction protocol is commonly used for the synthesis of 2-methylquinoline . Another method involves the use of 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketone, and sodium azide in a three-component reaction protocol .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8BrN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods are useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

3-Bromo-2-methylquinoline is a solid at room temperature .

Safety and Hazards

The safety information for 3-Bromo-2-methylquinoline indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on developing more efficient synthesis methods and exploring the biological and pharmaceutical activities of various quinoline derivatives .

Mechanism of Action

Target of Action

3-Bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in the field of medicinal chemistry Quinoline derivatives are known to be biologically active and have been used in drug discovery .

Mode of Action

For instance, in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, quinoline derivatives can act as organoboron reagents . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Quinoline derivatives are known to be involved in various biological and pharmaceutical activities . In the context of SM coupling, the reaction conditions and the nature of the organoboron reagents can influence the outcome of the reaction .

Pharmacokinetics

The properties of quinoline derivatives can be tailored for application under specific conditions , suggesting that the pharmacokinetic properties of 3-Bromo-2-methylquinoline could potentially be manipulated for specific applications.

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities . For instance, some quinoline derivatives have been found to be effective against multidrug-resistant tuberculosis .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 3-Bromo-2-methylquinoline. Factors such as temperature, pH, and the presence of other compounds can affect the reaction conditions and the nature of the organoboron reagents in SM coupling . These factors can, in turn, influence the outcome of the reaction and the efficacy of 3-Bromo-2-methylquinoline.

properties

IUPAC Name

3-bromo-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFGRHQVLBAAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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